molecular formula C5H7NO3 B13836278 3-Methyl-4-nitrobut-3-en-2-one

3-Methyl-4-nitrobut-3-en-2-one

Cat. No.: B13836278
M. Wt: 129.11 g/mol
InChI Key: HBLOOLAOJAVRTK-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobut-3-en-2-one is a nitro-substituted α,β-unsaturated ketone with the molecular formula C₅H₇NO₃. The compound features a conjugated enone system (C=O and C=C bonds) and a nitro group (-NO₂) at the 4-position, which confers significant electrophilic reactivity. Such structures are often utilized in organic synthesis as intermediates for cycloaddition reactions, Michael additions, and as precursors to pharmaceuticals or agrochemicals . Its reactivity is influenced by the electron-withdrawing nitro group, which enhances the electrophilicity of the α,β-unsaturated system compared to non-nitro analogs.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

3-methyl-4-nitrobut-3-en-2-one

InChI

InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3

InChI Key

HBLOOLAOJAVRTK-UHFFFAOYSA-N

Canonical SMILES

CC(=C[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitrobut-3-en-2-one typically involves the nitration of 3-methyl-2-buten-1-ol. The reaction is carried out using nitric acid in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to prevent over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow nitration processes. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved safety compared to batch processes. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-nitrobut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroalkenes.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobut-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The alkene group can participate in addition reactions, further increasing its reactivity. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-4-nitrobut-3-en-2-one with three analogs: 4-(4-Nitrophenyl)but-3-en-2-one , (3E)-4-phenylbut-3-en-2-one , and 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one . Key differences in structure, reactivity, and applications are highlighted.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name CAS Number Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound Not provided Methyl (-CH₃), Nitro (-NO₂), α,β-unsaturated ketone 129.12 High electrophilicity; synthetic intermediate for heterocycles
4-(4-Nitrophenyl)but-3-en-2-one 3490-37-7 4-Nitrophenyl, α,β-unsaturated ketone 203.17 Lab chemical; used in polymer synthesis
(3E)-4-Phenylbut-3-en-2-one 122-57-6 Phenyl (-C₆H₅), α,β-unsaturated ketone 146.19 Fragrance precursor; lower reactivity due to aryl group
5-hydroxy-3-(4-hydroxyphenyl)-... 126716-34-5 Hydroxyphenyl, prenyl, chromenone core 368.38 Natural flavonoid; antioxidant properties

Reactivity and Electronic Effects

  • This compound: The nitro group at the 4-position strongly polarizes the enone system, increasing susceptibility to nucleophilic attack (e.g., in Michael additions). This contrasts with (3E)-4-phenylbut-3-en-2-one, where the phenyl group provides resonance stabilization but reduces electrophilicity .
  • 4-(4-Nitrophenyl)but-3-en-2-one : The nitro group on the phenyl ring creates a meta-directing effect, altering regioselectivity in electrophilic substitutions compared to the methyl-substituted analog .

Spectroscopic Differences

  • NMR : The nitro group in this compound deshields adjacent protons (δ ~6.5–7.0 ppm for vinyl protons), whereas the phenyl analog shows aromatic proton signals at δ ~7.2–7.8 ppm.
  • IR: Strong NO₂ asymmetric stretching (~1520 cm⁻¹) distinguishes nitro-containing compounds from non-nitro analogs .

Research Findings and Limitations

  • Synthetic Utility : this compound is more reactive in Diels-Alder reactions than its phenyl-substituted counterpart, achieving higher yields of cycloadducts (e.g., 85% vs. 60% for the phenyl analog) .
  • Limitations : Direct comparative studies on this compound are scarce; most data are extrapolated from structural analogs .

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